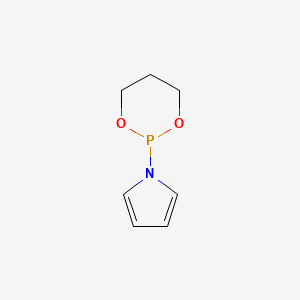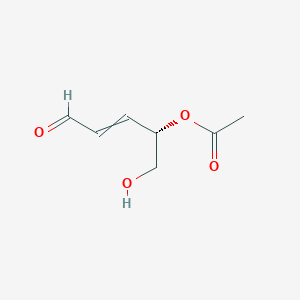
(2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate is an organic compound with a unique structure that includes both hydroxyl and acetate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate typically involves the esterification of the corresponding alcohol with acetic acid or an acyl chloride. One common method is the reaction of (2S)-1-Hydroxy-5-oxopent-3-en-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid . This reaction proceeds under mild conditions and yields the desired acetate ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes using microreactors. These methods offer advantages such as improved efficiency, scalability, and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of (2S)-1-Hydroxy-5-oxopent-3-en-2-one.
Reduction: Formation of (2S)-1,5-Dihydroxypent-3-en-2-yl acetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in food products.
Mecanismo De Acción
The mechanism of action of (2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetate groups allow it to participate in hydrogen bonding and esterification reactions, which can modulate enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Methoxypropyl acetate: Similar in structure but with a methoxy group instead of a hydroxyl group.
Ethyl acetate: A simpler ester with a similar acetate functional group.
Methyl acetate: Another simple ester with a similar acetate functional group.
Uniqueness
(2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate is unique due to its combination of hydroxyl and acetate groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler esters.
Propiedades
Número CAS |
58917-62-7 |
|---|---|
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
[(2S)-1-hydroxy-5-oxopent-3-en-2-yl] acetate |
InChI |
InChI=1S/C7H10O4/c1-6(10)11-7(5-9)3-2-4-8/h2-4,7,9H,5H2,1H3/t7-/m0/s1 |
Clave InChI |
ZRGKANVZYUDGMH-ZETCQYMHSA-N |
SMILES isomérico |
CC(=O)O[C@H](CO)C=CC=O |
SMILES canónico |
CC(=O)OC(CO)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)
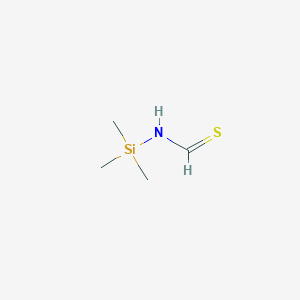
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
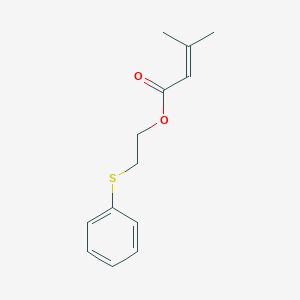
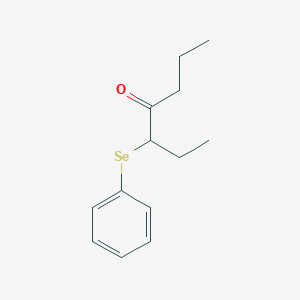
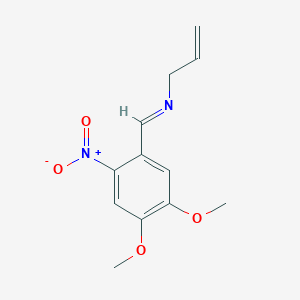
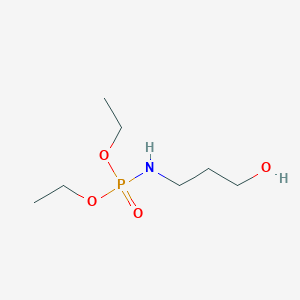
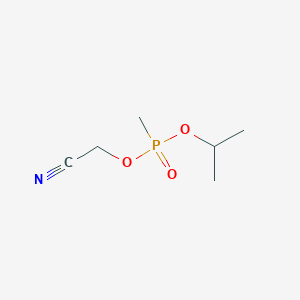
![5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole](/img/structure/B14615497.png)
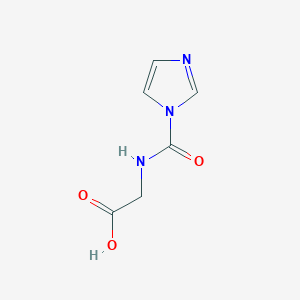
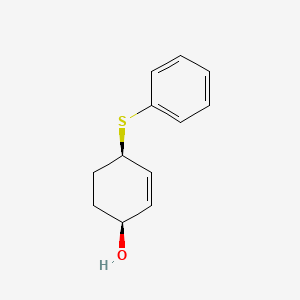
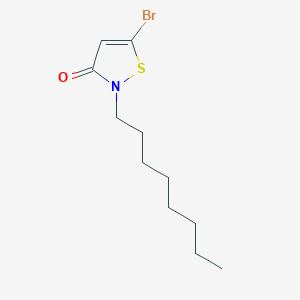
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14615519.png)
